molecular formula C19H13N5 B5650042 2,4-dianilino-3,5-pyridinedicarbonitrile

2,4-dianilino-3,5-pyridinedicarbonitrile

Cat. No.: B5650042
M. Wt: 311.3 g/mol
InChI Key: AVSYJEALJWSHOR-UHFFFAOYSA-N
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Description

2,4-Dianilino-3,5-pyridinedicarbonitrile is a pyridine-based heterocyclic compound featuring two anilino (-NHPh) groups at positions 2 and 4, and two carbonitrile (-CN) groups at positions 3 and 4.

Properties

IUPAC Name

2,4-dianilinopyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5/c20-11-14-13-22-19(24-16-9-5-2-6-10-16)17(12-21)18(14)23-15-7-3-1-4-8-15/h1-10,13H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSYJEALJWSHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC=C2C#N)NC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at the pyridine core, influencing solubility, stability, and biological activity.

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
2,4-Dianilino-3,5-pyridinedicarbonitrile 2,4-anilino; 3,5-CN C₁₉H₁₂N₄ Hypothesized anticancer/antifolate agent (inferred)
2-Amino-4-methyl-3,5-pyridinedicarbonitrile 2-NH₂; 4-CH₃; 3,5-CN C₈H₆N₄ Intermediate for antifolate agents
2,6-Dichloro-4-phenyl-3,5-pyridinedicarbonitrile (Pyridinitril) 2,6-Cl; 4-Ph; 3,5-CN C₁₃H₅Cl₂N₃ Fungicide (IT 3296)
4-(4-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarbonitrile 4-BrPh; 2,6-CH₃; 3,5-CN C₁₅H₁₂BrN₃ Crystallography studies
6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile 6-NH₂; 4-ClPh; 2-O; 3,5-CN C₁₄H₁₀ClN₅O Antifolate/antitumor potential

Notes:

  • Electron-withdrawing groups (e.g., -CN, -Cl) enhance thermal stability and reactivity in nucleophilic substitutions.
  • Aromatic substituents (e.g., phenyl, anilino) increase lipophilicity, improving membrane permeability in drug candidates .

Research Findings and Challenges

  • Anticancer Activity: Derivatives like 6-amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile demonstrate selective cytotoxicity against tumor cells, attributed to DHFR inhibition .
  • Synthetic Limitations : Low yields (e.g., 57–68% in thiouracil-derived analogs) and harsh reaction conditions (e.g., reflux with sodium ethoxide) hinder scalability .
  • Structural Insights : X-ray crystallography of 4-(4-bromophenyl)-2,6-dimethyl analog reveals a dihydropyridine ring with a boat conformation, impacting reactivity .

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